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Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of (4-Cyanophenoxy)acetic
acid with its precursors, 4-cyanophenol and ethyl chloroacetate. The following sections present
guantitative spectroscopic data, detailed experimental protocols for key analytical techniques,
and a visual representation of the synthetic pathway. This information is intended to support
research and development activities by offering a clear, objective benchmark of the spectral
characteristics of these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (4-
Cyanophenoxy)acetic acid, 4-cyanophenol, and ethyl chloroacetate. The data presented are
pivotal for the identification and characterization of these molecules.

Table 1: *H NMR Spectroscopic Data
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Compound

Solvent

Chemical Shift (8) in ppm

(4-Cyanophenoxy)acetic acid DMSO-ds

13.1 (s, 1H, -COOH), 7.7 (d,
2H, Ar-H), 7.1 (d, 2H, Ar-H),
4.8 (s, 2H, -OCHz-)

10.7 (s, 1H, -OH), 7.6 (d, 2H,

4-Cyanophenol[1][2] DMSO-ds
Ar-H), 7.0 (d, 2H, Ar-H)
4.25 (g, 2H, -OCH2CHs), 4.06
Ethyl chloroacetate[3] CDCls (s, 2H, CICH2-), 1.31 (t, 3H, -
OCH2CHs)
Table 2: FTIR Spectroscopic Data
Sample Key Absorption Functional Group
Compound ) .
Preparation Bands (cm™?) Assignment
O-H (Carboxylic acid),
C=N (Nitrile), C=0
4- ~3400-2500 (broad), o
) (Carboxylic acid),
Cyanophenoxy)acetic KBr Pellet 2228, 1730, 1605, )
] C=C (Aromatic), C=C
acid[4] 1508, 1240 _
(Aromatic), C-O
(Ether)
O-H (Phenol), C=N
~3350 (broad), 2225, (Nitrile), C=C
4-Cyanophenol[5] KBr Pellet ]
1605, 1508 (Aromatic), C=C
(Aromatic)
Ethyl chloroacetate[6] C=0 (Ester), C-O
Neat 1749, 1280, 770
[7] (Ester), C-Cl
Table 3: UV-Vis Spectroscopic Data
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Compound Solvent Amax (nm)
(4-Cyanophenoxy)acetic acid Not Specified ~275
4-Cyanophenol[5] Not Specified ~245

N No significant absorption in the
Ethyl chloroacetate Not Specified )
near-UV region

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are designed to be readily implemented in a laboratory setting.

'H NMR Spectroscopy

o Sample Preparation: Weigh 5-10 mg of the solid sample ((4-Cyanophenoxy)acetic acid or
4-cyanophenol) and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide
(DMSO-de). For the liquid sample (ethyl chloroacetate), use one to two drops dissolved in
deuterated chloroform (CDCls).

e Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

o Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as
an internal standard (6 = 0.00 ppm).

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

FTIR Spectroscopy

o Sample Preparation (KBr Pellet Method for Solids):

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[8][9][10]

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
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o Sample Preparation (Neat for Liquids):
o Place a drop of the liquid sample (ethyl chloroacetate) between two KBr or NaCl plates.
e Instrumentation: Use a Fourier Transform Infrared spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Acquire a
background spectrum of the empty sample holder (for KBr pellets) or clean plates (for neat
liquids) and subtract it from the sample spectrum.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent
solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an
absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (Amax).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition: Record the absorption spectrum over a wavelength range of approximately
200-400 nm. Use the pure solvent as a reference in the second beam.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Synthesis Pathway and Visualization

(4-Cyanophenoxy)acetic acid is synthesized from 4-cyanophenol and an ester of chloroacetic
acid, such as ethyl chloroacetate, via a Williamson ether synthesis. The reaction is typically
carried out in the presence of a base.
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Caption: Synthesis of (4-Cyanophenoxy)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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